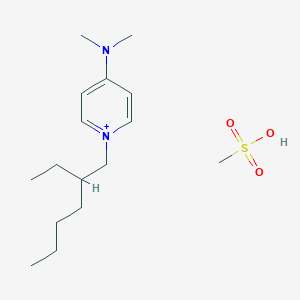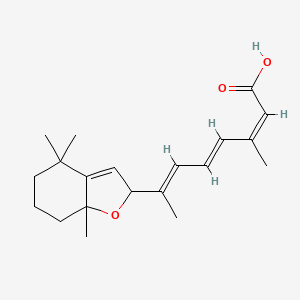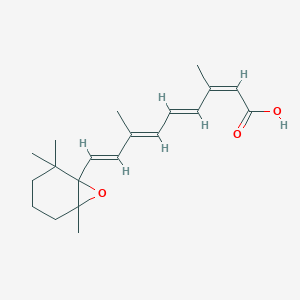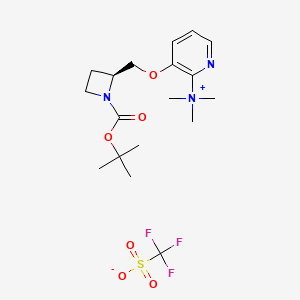![molecular formula C₁₇H₁₂ClNO₂ B1141125 5-氯-2-甲基-2,3-二氢-1H-二苯并[2,3:6,7]氧杂环[4,5-c]吡咯-1-酮 CAS No. 934996-79-9](/img/structure/B1141125.png)
5-氯-2-甲基-2,3-二氢-1H-二苯并[2,3:6,7]氧杂环[4,5-c]吡咯-1-酮
描述
5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, also known as 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, is a heterocyclic compound that is commonly used in scientific research. This compound has a wide range of applications in the scientific community, and its unique properties make it an attractive option for use in lab experiments.
科学研究应用
Psychopharmacology
Application Summary
Asenapine, also known as 2,3-Dihydro-1-oxo Asenapine, is a second-generation (atypical) antipsychotic medication . It’s not available in a pill that can be swallowed; rather, it is commercialized in sublingual and transdermal formulations . This is a consequence of extensive first-pass metabolism if ingested .
Results and Outcomes
The sublingual tablet and a transdermal ‘patch’ are two formulations that differ from other available antipsychotics . Obstacles to its use include food and drink restrictions, twice-daily dosing and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) . The patch needs to changed once daily . Obstacles to its use include the potential for skin reactions such as erythema and pruritis, and being a branded product, it is more costly than other options .
Chemical Research
Application Summary
2,3-Dihydro-1-oxo Asenapine is used as an intermediate in the synthesis of Asenapine . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to give the final product. In this case, 2,3-Dihydro-1-oxo Asenapine is a crucial component in the production of Asenapine .
Methods of Application
The exact methods of application in chemical synthesis can vary widely depending on the specific synthesis pathway and the desired end product. However, it’s important to note that the use of 2,3-Dihydro-1-oxo Asenapine as an intermediate implies that it is incorporated into the molecular structure of the final Asenapine product .
Results and Outcomes
The successful use of 2,3-Dihydro-1-oxo Asenapine as an intermediate in the synthesis of Asenapine demonstrates its importance in chemical research and pharmaceutical manufacturing . The ability to produce Asenapine efficiently and reliably is crucial for ensuring its availability for therapeutic use .
Biochemical Research
Application Summary
2,3-Dihydro-1-oxo Asenapine has been used in biochemical research as a substrate for the enzyme Indole-3-Acetamide Hydrolase (IaaH) from Alcaligenes faecalis subsp. parafaecalis . This enzyme is known to catalyze the conversion of indole-3-acetamide (IAM) to indole-3-acetic acid (IAA), a phytohormone of the auxin class .
Methods of Application
In the study, IaaH was found to exhibit high activity for 2,3-Dihydro-1-oxo Asenapine, which was about 65% compared to its natural substrate, indole-3-acetamide . The similar bicyclic structure shared by indole-3-acetamide and 2,3-Dihydro-1-oxo Asenapine may account for the high activity of the enzyme towards this un-natural substrate .
Results and Outcomes
The use of 2,3-Dihydro-1-oxo Asenapine as a substrate for IaaH led to the efficient preparation of both enantiomers of the chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid . This is an important molecule used in the synthesis of therapeutic agents . The study demonstrated the potential of IaaH in the production of industrially important molecules .
属性
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFINICFHHBHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)



